2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one
Description
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
CAS No. |
60185-69-5 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-butyl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O4/c1-2-3-4-5-9-7(12)6(11(14)15)8(13)10-5/h2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
HWMINLUHONSISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common route might include the reaction of a butyl-substituted pyrimidine derivative with a nitrating agent to introduce the nitro group, followed by hydrolysis to form the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 2-Butyl-6-oxo-5-nitropyrimidin-4(1H)-one.
Reduction: 2-Butyl-6-hydroxy-5-aminopyrimidin-4(1H)-one.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-6-hydroxy-4(1H)-pyrimidinone: Lacks the nitro group.
2-Butyl-5-nitro-4(1H)-pyrimidinone: Lacks the hydroxyl group.
6-Hydroxy-5-nitropyrimidin-4(1H)-one: Lacks the butyl group.
Uniqueness
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is unique due to the presence of both the nitro and hydroxyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-Butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that 2-butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which is critical for the development of new cancer therapies.
- Mechanisms of Action : The exact mechanisms through which 2-butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular pathways involved in cell proliferation and apoptosis.
Antimicrobial Studies
A study published in the Chemical and Pharmaceutical Bulletin highlighted the compound's broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values against selected bacterial strains were reported, showcasing its potential utility in treating infections caused by resistant strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Studies
In a recent investigation into its anticancer properties, 2-butyl-6-hydroxy-5-nitropyrimidin-4(1H)-one was tested on various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells (A549). The findings indicated that the compound induced significant apoptosis as evidenced by increased annexin V-FITC positivity.
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| MDA-MB-231 | 15 | 22 |
| A549 | 20 | 18 |
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar pyrimidine derivatives have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance, variations in substituents at different positions of the pyrimidine ring influence both potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
